molecular formula C9H10Br2N2O2 B2740949 2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide CAS No. 2188734-45-2

2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide

Cat. No.: B2740949
CAS No.: 2188734-45-2
M. Wt: 337.999
InChI Key: RTOMITGORRXPNS-YFKPBYRVSA-N
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Description

2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring, a hydroxypropyl group attached to the nitrogen atom, and a carboxamide group at the 4 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxypropyl and carboxamide groups. One common method involves the use of 2,6-dibromopyridine as a starting material. The hydroxypropyl group can be introduced through a nucleophilic substitution reaction using (S)-2-chloropropanol, and the carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Carbonyl-containing compounds such as ketones or aldehydes.

    Reduction: Alkyl-substituted pyridine derivatives.

Scientific Research Applications

2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The hydroxypropyl and carboxamide groups play crucial roles in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide is unique due to the presence of both hydroxypropyl and carboxamide groups, which enhance its reactivity and binding properties. These functional groups allow for a broader range of chemical reactions and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2,6-dibromo-N-[(2S)-2-hydroxypropyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2N2O2/c1-5(14)4-12-9(15)6-2-7(10)13-8(11)3-6/h2-3,5,14H,4H2,1H3,(H,12,15)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOMITGORRXPNS-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=NC(=C1)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)C1=CC(=NC(=C1)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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